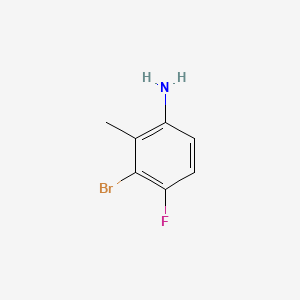

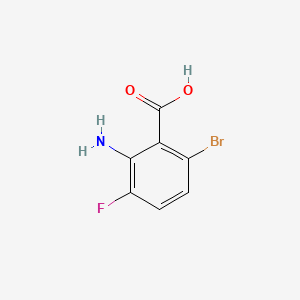

3-Bromo-4-fluoro-2-methylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Bromo-4-fluoro-2-methylaniline” is a chemical compound with the molecular formula C7H7BrFN . It has a molecular weight of 204.04 . The compound is typically stored in a dark place at a temperature between 2-8°C .

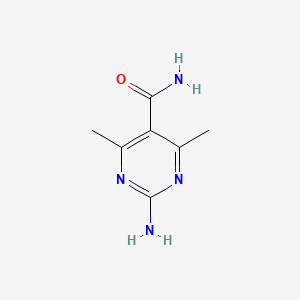

Molecular Structure Analysis

The InChI code for “3-Bromo-4-fluoro-2-methylaniline” is 1S/C7H7BrFN/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“3-Bromo-4-fluoro-2-methylaniline” is a solid compound . It has a predicted boiling point of 244.5±35.0 °C and a predicted density of 1.589±0.06 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Metabolism Studies : 3-Bromo-4-fluoro-2-methylaniline is studied for its metabolism in rat liver microsomes, focusing on side-chain C-hydroxylation and N-hydroxylation. This research is crucial for understanding the compound's metabolic pathways and potential toxicological impacts (Boeren et al., 1992).

Synthesis of Derivatives : It is used in the synthesis of derivatives through Suzuki cross-coupling reactions, highlighting its role in creating novel compounds with potential applications in various fields (Rizwan et al., 2021).

Material Science : The compound is used in the synthesis of important dyes for thermal papers, demonstrating its industrial application in material science (Xie et al., 2020).

Chemical Reactions Study : Research on 3-Bromo-4-fluoro-2-methylaniline involves studying its reactions in various chemical processes, providing insights into its reactivity and potential applications in synthetic chemistry (Onyido & Hirst, 1991).

Biological Activity : Studies explore its analogs for biological activities, such as antimicrobial properties, demonstrating its potential utility in medical and pharmaceutical research (Abdel‐Wadood et al., 2014).

Toxicity Assessment : The toxicity of compounds like 3-Bromo-4-fluoro-2-methylaniline is assessed using advanced techniques like metabonomics, which is vital for environmental and health safety evaluations (Bundy et al., 2002).

Nucleobase-specific Hybridization Probes : It is also used in the development of nucleobase-specific hybridization probes, contributing to advancements in molecular biology and genetics (Aro-Heinilä et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It is known that similar compounds can undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . These reactions can alter the structure and function of the target molecules, leading to changes in their activity .

Biochemical Pathways

Similar compounds are known to participate in reactions such as palladium-catalyzed selective amination . These reactions can influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The molecular weight of the compound is known to be 20404 , which may influence its bioavailability and pharmacokinetics.

Result of Action

Similar compounds are known to cause changes in the function of various enzymes and receptors, which can lead to alterations in cellular processes .

Action Environment

The action, efficacy, and stability of 3-Bromo-4-fluoro-2-methylaniline can be influenced by various environmental factors. For instance, the presence of other chemicals can affect the compound’s reactivity . Additionally, factors such as temperature and pH can influence the compound’s stability and efficacy .

Eigenschaften

IUPAC Name |

3-bromo-4-fluoro-2-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUSNHJXCNDHHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dimethyl-6H-imidazo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B579988.png)

![(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]aMino]-1-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)ethanol](/img/structure/B580009.png)